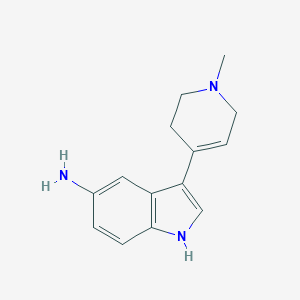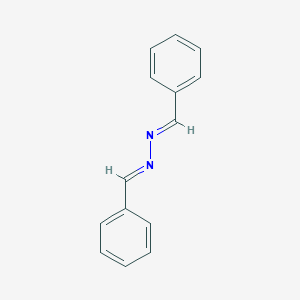
苯并咪唑啉
描述
Benzalazine is a chemical compound with the molecular formula C14H12N2 . It is also known by other names such as Dibenzalhydrazine and 1,2-Dibenzylidenehydrazine . The molecular weight of Benzalazine is 208.26 g/mol .
Synthesis Analysis
A method for the synthesis of benzalazines has been reported where the reaction of synthesis of the relevant azines is carried out in the presence of acetonitrile-H2O2/(NH4)2CO3 without using hydrazine . This reaction affords symmetrical azines in excellent yields with high purity .
Molecular Structure Analysis
The molecular structure of Benzalazine is characterized by the presence of a N-N bond . The InChI representation of Benzalazine is InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H . The Canonical SMILES representation is C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 .
Chemical Reactions Analysis
Benzalazines are used to synthesize heterocyclic compounds such as 1,2,4-triazoles, 1,2,4-triazines, and benzoxazepines . Several synthetic methods have been reported to synthesize benzalazines including reaction of hydrazine hydrate with benzaldehyde derivatives .
Physical And Chemical Properties Analysis
Benzalazine has a molecular weight of 208.26 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Exact Mass is 208.100048391 g/mol . The Topological Polar Surface Area is 24.7 Ų . The Heavy Atom Count is 16 .
科学研究应用
Comprehensive Analysis of Benzalazine Applications in Scientific Research
Benzalazine, a compound with the potential to revolutionize various scientific fields, has been the subject of extensive research. Below is a detailed analysis of its unique applications across six distinct areas of scientific research.
Green Synthesis in Organic Chemistry: Benzalazine serves as a key reagent in the green synthesis of azines. Its self-condensation reaction with benzaldehyde derivatives, in the absence of hydrazine, leads to symmetrical azines . This method is not only facile but also environmentally friendly, producing azines with high purity and excellent yields. Such green chemistry approaches are crucial for sustainable development in organic synthesis.
Pharmacological Synthesis: In the pharmaceutical industry, benzalazine derivatives exhibit significant biological properties, making them important precursors for drug synthesis . Their role in creating pharmacologically active compounds is vital, as they contribute to the development of new medications with potential therapeutic applications.
Material Science: Nonlinear Optical Materials: The unique properties of benzalazine extend to the field of material science, where they are explored for their potential as nonlinear optical materials . These materials are essential for various applications, including laser technology, optical data storage, and telecommunications.
Conductive Polymers: Benzalazine is also instrumental in synthesizing conducting polymers, known as polyazines . These polymers have promising applications in electronics, offering a lightweight, flexible, and cost-effective alternative to traditional conductive materials.
Heterocyclic Compound Synthesis: The versatility of benzalazine is showcased in its use for synthesizing a wide range of heterocyclic compounds, such as 1,2,4-triazoles, 1,2,4-triazines, and benzoxazepines . These compounds are fundamental in creating diverse chemical entities used in drugs, agrochemicals, and dyes.
Electrochemical Applications: Recent studies have highlighted the potential of benzalazine in electrochemical applications. Its synthesis via microwave irradiation and subsequent spectral studies suggest its utility in developing capacitors and other electrochemical devices .
作用机制
Target of Action
Benzalazine is a class of organic compounds that are widely used in organic synthesis It’s known that benzalazine derivatives display significant biological properties and are important for the synthesis of drugs .
Mode of Action
It’s known that the synthesis of Benzalazine involves a condensation reaction between two moles of aromatic aldehydes in the presence of acetonitrile-H2O2/(NH4)2CO3 . This reaction affords symmetrical azines in excellent yields with high purity
Biochemical Pathways
Benzalazine and its derivatives are used to synthesize heterocyclic compounds such as 1,2,4-triazoles, 1,2,4-triazines, and benzoxazepines These compounds are involved in various biochemical pathways and have diverse biological effects
Pharmacokinetics
ADME properties play a crucial role in drug discovery and chemical safety assessment These properties determine the bioavailability of a compound, its distribution within the body, its metabolism, and its route of elimination
Result of Action
It’s known that benzalazine derivatives display significant biological properties and are important for the synthesis of drugs . The formation of a chelate bond in Benzalazine causes a bathochromic shift, which is greater in ketazines than in benzalazines
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the reaction of synthesis of Benzalazine is carried out in the presence of acetonitrile-H2O2/(NH4)2CO3 . This suggests that the reaction environment can influence the synthesis and potentially the action of Benzalazine.
属性
IUPAC Name |
(E)-N-[(E)-benzylideneamino]-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H/b15-11+,16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLGEPSKQDNHIO-JOBJLJCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Benzalazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20277 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzalazine | |
CAS RN |
588-68-1, 28867-76-7 | |
| Record name | Benzalazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 2-(phenylmethylene)hydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde azine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans,trans-Benzaldehyde azine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzalazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G68LHD5XNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is benzalazine and what are its potential therapeutic applications?
A1: Benzalazine (2-hydroxy-5-[(4-carboxyphenyl)azo]benzoic acid) is a chemical compound investigated for its potential in treating inflammatory bowel diseases (IBD) like ulcerative colitis and Crohn's disease. [, , , , , ]
Q2: How does benzalazine work in the body?
A2: Benzalazine itself is a prodrug, meaning it is inactive until metabolized in the body. It is broken down primarily in the colon by bacterial enzymes into 5-aminosalicylic acid (5-ASA). [] 5-ASA is the active metabolite believed to exert anti-inflammatory effects within the colon. [, ]
Q3: How is benzalazine absorbed and metabolized?
A5: Benzalazine exhibits poor absorption from the small intestine. [] It passes into the colon, where bacterial enzymes convert it into 5-ASA and its metabolite, acetyl-5-aminosalicylic acid (Ac-5-ASA). []
Q4: How is benzalazine eliminated from the body?
A6: Following oral administration, a majority of benzalazine (approximately 72%) is recovered in the urine and feces, primarily as metabolites. [] Only a small fraction is excreted unchanged. []
Q5: What is the molecular formula and weight of benzalazine?
A7: The molecular formula of benzalazine is C14H12N2, and its molecular weight is 212.25 g/mol. [, ]
Q6: What is the structure of benzalazine?
A8: Benzalazine (dibenzalhydrazine, benzylideneazine) contains a central azine group (–C=N–N=C–) connected to two phenyl rings. [, ]
Q7: What spectroscopic data is available for benzalazine?
A7: Several spectroscopic techniques have been used to characterize benzalazine, including:
- NMR (Nuclear Magnetic Resonance): Studies have determined the 1H and 13C NMR chemical shifts and coupling constants, providing insights into its structure and conformation. [, ]
- UV-Vis (Ultraviolet-Visible) Spectroscopy: Used to analyze its electronic transitions and study its interactions with metal ions. []
- IR (Infrared) Spectroscopy: Provides information about its functional groups and bonding. [, , , ]
- X-ray crystallography: Used to determine the crystal structure of benzalazine, revealing its molecular geometry and packing arrangement in the solid state. [, , , , ]
Q8: What are the material properties of benzalazine?
A10: Benzalazine and its derivatives have been studied for their liquid crystalline properties. [, , , , , , , , , , ] The presence of specific functional groups and their arrangement influence the type and temperature range of liquid crystalline phases they exhibit.
Q9: Are there any applications of benzalazine in material science?
A9: While benzalazine itself might not have direct applications in material science, its derivatives, particularly those exhibiting liquid crystalline properties, have potential uses in areas like displays, sensors, and other advanced materials.
Q10: What is known about the toxicity of benzalazine?
A10: Several toxicological studies have been conducted on benzalazine:
- Subacute Toxicity: Repeated oral administration for 4 weeks caused dose-dependent changes in organ weights and some histopathological findings in rats. []
- Chronic Toxicity: A 26-week study in rats found a no-observed-adverse-effect level (NOAEL) of 300 mg/kg body weight/day. [] A similar study in dogs identified a NOAEL of 160 mg/kg body weight/day. []
- Genotoxicity: Benzalazine did not demonstrate any mutagenic potential in various in vitro and in vivo assays. []
- Carcinogenicity: Long-term studies in mice and rats did not reveal any carcinogenic effects of benzalazine. []
- Reproductive Toxicity: Studies in rats and rabbits showed no evidence of teratogenicity (birth defects) at the tested doses. []
Q11: How is benzalazine synthesized?
A11: Benzalazine can be synthesized through various methods, including:
- Condensation reaction: The most common method involves the condensation of benzaldehyde with hydrazine hydrate. [, , , ]
- Oxidation of benzylamine: Benzalazine can also be prepared by the oxidation of benzylamine using oxidizing agents like manganese dioxide. []
Q12: How is benzalazine quantified?
A15: Analytical methods like Gas Chromatography (GC) [] can be employed to quantify benzalazine levels in various matrices.
Q13: Are there any computational studies on benzalazine?
A17: Yes, computational studies have been conducted to investigate its structure and properties. [] For example, Density Functional Theory (DFT) calculations have been employed to calculate its chemical shifts and coupling constants, which helps in understanding its NMR spectra. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



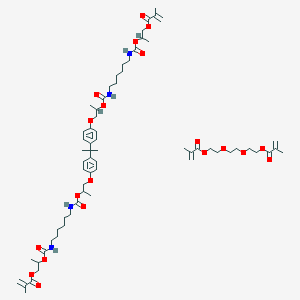



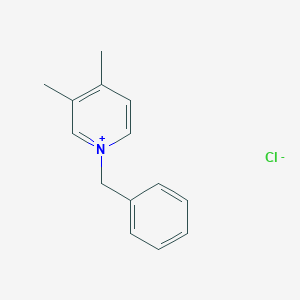


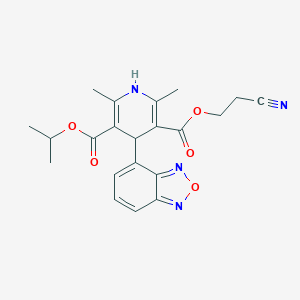
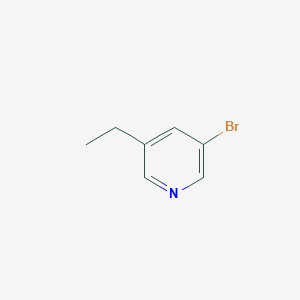

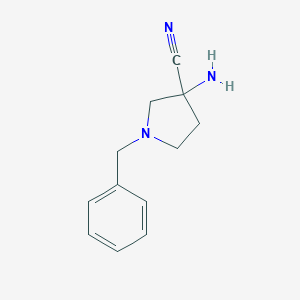

![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
